Purfalcamine

描述

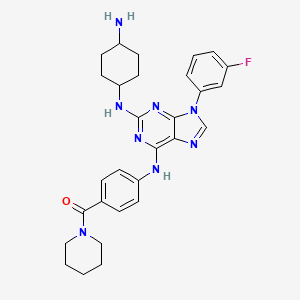

普伐卡明是一种2,6,9-三取代嘌呤化合物,以其对恶性疟原虫钙依赖性蛋白激酶1 (PfCDPK-1)的抑制作用而闻名。 该化合物因其潜在的抗疟疾活性而备受关注,可导致疟疾寄生虫在裂殖子阶段发育停滞 .

准备方法

合成路线和反应条件: 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保所需取代反应有效进行 .

工业生产方法: 普伐卡明的工业生产可能涉及使用自动化反应器和连续流动工艺的大规模合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以保持一致性并符合监管标准 .

化学反应分析

反应类型: 普伐卡明会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

形成的主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

Malaria Treatment

Mechanism of Action

Purfalcamine acts by inhibiting PfCDPK1, a critical enzyme in the life cycle of Plasmodium falciparum. Inhibition of this kinase disrupts the development of the parasite, particularly during the asexual blood stages. Studies indicate that treatment with this compound leads to the arrest of P. falciparum at the mature schizont stage, preventing further progression and replication .

Research Findings

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of P. falciparum in vitro, with significant effects observed on parasite development stages. The compound has been shown to halt development at late schizogony, indicating its potential as a therapeutic agent against malaria .

- Animal Models : In animal studies, this compound has been tested for its efficacy in reducing parasitemia in Plasmodium berghei-infected mice. The results showed a marked reduction in parasitemia levels, supporting its potential use as an antimalarial drug .

Table 1: Efficacy of this compound in Malaria Models

| Study Reference | Model Used | Dose (mg/kg) | Reduction in Parasitemia (%) |

|---|---|---|---|

| P. berghei mouse model | 10 | 51% | |

| In vitro P. falciparum assay | N/A | Significant growth inhibition |

Cancer Research

Potential Anti-Cancer Properties

Emerging research suggests that this compound may also exhibit anti-cancer properties. Its mechanism of action as a kinase inhibitor may extend beyond malaria parasites to human cancer cells, particularly those that rely on similar signaling pathways.

Research Findings

- Cell Line Studies : Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including lung and colon cancer cells. The compound's ability to induce cell cycle arrest and apoptosis has been noted, making it a candidate for further investigation as an anti-cancer agent .

- Combination Therapies : There is ongoing research into the synergistic effects of this compound when used in combination with established chemotherapy agents like 5-Fluorouracil (5-FU). Initial findings suggest enhanced cytotoxicity when this compound is administered alongside traditional treatments .

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line Tested | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Lung Cancer | A549 | 2.85 | Significant growth inhibition |

| Colon Cancer | HCT116 | 0.59 | Induction of apoptosis |

作用机制

普伐卡明通过抑制 PfCDPK-1 发挥其作用,PfCDPK-1 是一种参与恶性疟原虫入侵宿主红细胞的关键酶。PfCDPK-1 的抑制阻止了微线体的释放,微线体对于寄生虫的入侵过程至关重要。 这导致寄生虫在晚期裂殖子阶段积累,阻止了裂殖子释放和随后入侵红血球 .

类似化合物:

- 17-羟基氮杂地里酮

- 苦参碱

- 表儿茶素没食子酸酯

比较: 普伐卡明因其对 PfCDPK-1 的高结合亲和力和选择性而独一无二。 虽然类似的化合物如 17-羟基氮杂地里酮、苦参碱和表儿茶素没食子酸酯也表现出对 PfCDPK-1 的抑制作用,但普伐卡明因其强大的抗疟疾活性及其在裂殖子阶段引起发育停滞的能力而脱颖而出 .

相似化合物的比较

- 17-Hydroxyazadiradione

- Picracin

- Epicatechin-gallate

Comparison: Purfalcamine is unique due to its high binding affinity and selectivity for PfCDPK-1. While similar compounds like 17-hydroxyazadiradione, Picracin, and Epicatechin-gallate also exhibit inhibitory effects on PfCDPK-1, this compound stands out for its potent antimalarial activity and ability to cause developmental arrest at the schizont stage .

生物活性

Purfalcamine is a potent pharmacological inhibitor primarily targeting the calcium-dependent protein kinase 1 (PfCDPK1) in Plasmodium falciparum, the causative agent of malaria. Its biological activity has been extensively studied, revealing significant implications for malaria treatment and understanding the parasite's biology.

This compound exhibits its effects by inhibiting PfCDPK1, which plays a crucial role in the life cycle of P. falciparum. The compound demonstrates an IC50 value of approximately 17 nM against PfCDPK1, indicating its high potency as an inhibitor . This inhibition affects the parasite's ability to invade red blood cells (RBCs) and undergo egress from mature schizonts, thus obstructing the asexual blood stage development of the parasite .

Table 1: this compound Inhibition Data

| Target | IC50 (nM) | EC50 (nM) | Effect on Parasite Growth |

|---|---|---|---|

| PfCDPK1 | 17 | 230 | Arrests development at schizont stage |

| Pf3D7 | 400 | - | Reduces parasitemia in murine models |

| Human Kinases | Varies | - | Inhibits multiple kinases (50%-80% at 1 µM) |

In Vivo Efficacy

In murine models, this compound has shown promising results. A study indicated that it reduced parasitemia by 46% in a P. berghei model during a four-day treatment regimen . This suggests that this compound not only inhibits P. falciparum effectively in vitro but also has potential therapeutic efficacy in vivo.

Case Studies and Clinical Relevance

A notable case study involved a two-year-old boy diagnosed with severe P. falciparum malaria. The treatment included intravenous artesunate and antibiotics, highlighting the importance of effective antimalarial agents like this compound in clinical settings . Although this compound itself was not used in this case, its role as an inhibitor of PfCDPK1 underlines the need for novel treatments that can be integrated into current malaria therapies.

ADMET Profiling

The pharmacokinetic properties of this compound have raised concerns regarding its safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound may exhibit hepatotoxicity and potential carcinogenic effects, alongside being an hERG blocker . These findings necessitate further investigation into safer alternatives or modifications to improve its therapeutic index.

Table 2: ADMET Profile of this compound

| Property | Description |

|---|---|

| Hepatotoxicity | Yes |

| Carcinogenicity | Potentially carcinogenic |

| hERG Blocking | Yes |

| Clearance | Short clearance ability |

属性

IUPAC Name |

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。